Clinical Development Milestone: First siRNA to Complete Phase III Enrollment in Ophthalmology
Bevasiranib sodium was the first RNAi-based therapeutic to advance to and complete enrollment in a Phase III clinical trial for wet AMD [1]. In contrast, the chemically modified siRNA AGN211745 (Sirna-027), which targets VEGFR-1 rather than VEGF-A mRNA, was halted after Phase II due to failure to meet an efficacy endpoint when compared head-to-head against ranibizumab [2]. PF-04523655 (targeting RTP801) advanced only to Phase II before termination [3]. This clinical progression benchmark establishes bevasiranib sodium as the most extensively studied naked ocular siRNA in human trials, providing researchers with the largest body of published human safety and tolerability data for an intravitreally administered siRNA [4].
| Evidence Dimension | Maximum clinical development phase achieved |
|---|---|
| Target Compound Data | Phase III (enrollment completed, COBALT trial) |
| Comparator Or Baseline | AGN211745 (Sirna-027): Phase II (halted); PF-04523655: Phase II (terminated) |
| Quantified Difference | Bevasiranib sodium advanced one full phase further than any other naked ocular siRNA candidate for AMD |
| Conditions | Intravitreal administration in patients with exudative AMD; Phase III enrollment of 330+ patients completed |
Why This Matters
For researchers designing clinical protocols or preclinical studies referencing human exposure data, bevasiranib sodium offers the largest dataset of human intravitreal siRNA safety and tolerability available in the public domain.
- [1] OPKO Health. Completion of Enrollment for Phase III Clinical Trial of Bevasiranib. Medical News Today. 2009. View Source
- [2] AMD Updated (p.216). AGN-745 (Sirna-027) development halted after failing Phase II efficacy endpoint vs. Lucentis. View Source
- [3] Zhang K, et al. Pharmaceutics. 2025;17:1326. Table 9: siRNA candidates for ocular diseases. View Source
- [4] Cejka C, Cejkova J. Progress on ocular siRNA gene-silencing therapy and drug delivery systems. 2024. View Source
